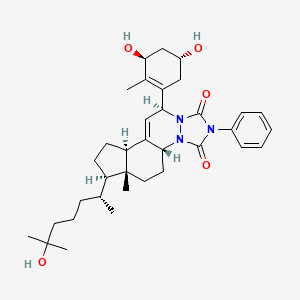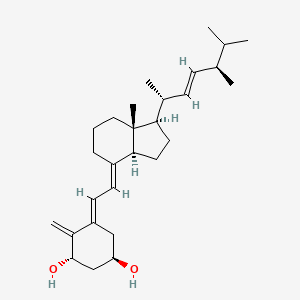
Ivabradine-d3 Hydrochloride
Vue d'ensemble
Description
L'Ivabradine (D3 Chlorhydrate) est un dérivé de l'Ivabradine, un médicament principalement utilisé pour la gestion symptomatique de la douleur thoracique liée au cœur et de l'insuffisance cardiaque. Il agit comme un inhibiteur du courant de pacemaker (I_f), réduisant la fréquence cardiaque en inhibant sélectivement le courant de pacemaker dans le nœud sinusal . Ce composé est particulièrement bénéfique pour les patients qui ne tolèrent pas les bêta-bloquants ou dont l'état n'est pas complètement géré par ceux-ci .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Ivabradine-d3 Hydrochloride primarily targets the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels located in the sinoatrial (SA) node of the heart . These channels are responsible for generating the “funny” current (If), which plays a crucial role in determining the heart rate .
Mode of Action
This compound acts by selectively inhibiting the “funny” channel pacemaker current (If) in the SA node in a dose-dependent manner . It binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement . This leads to a reduction in the slope of the depolarization phase of the action potential, resulting in a lower heart rate .
Biochemical Pathways
The inhibition of the If current by this compound slows the diastolic depolarization slope of SA node cells, reducing the heart rate . This results in enhanced diastolic filling, stroke volume, and coronary perfusion time , which are beneficial in conditions like heart failure . Additionally, this compound has been shown to modulate the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function .
Pharmacokinetics
This compound has a short half-life of about 2 hours and an oral bioavailability of 40% . The drug undergoes hepatic first-pass metabolism, which significantly affects its bioavailability .
Result of Action
The primary molecular effect of this compound is the reduction of heart rate . At the cellular level, it reduces myocardial oxygen demand, enhances diastolic filling, stroke volume, and coronary perfusion time . It also reduces myocardial fibrosis, apoptosis, inflammation, and oxidative stress, and increases autophagy .
Safety and Hazards
When handling Ivabradine-d3 Hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
Ivabradine-d3 Hydrochloride interacts with hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . It specifically inhibits these channels, which are responsible for the pacemaker current in the SAN cells . This interaction slows the diastolic depolarization slope of SAN cells, reducing the heart rate .
Cellular Effects
In terms of cellular effects, this compound has been shown to reduce myocardial oxygen demand, enhance diastolic filling, stroke volume, and coronary perfusion time . It also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function . At the endothelial level, Ivabradine has been reported to decrease monocyte chemotactin protein-1 mRNA expression and exert a potent anti-oxidative effect through reduction of vascular NADPH oxidase activity .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the I f current in the SAN cells . Ivabradine specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement . This leads to a slowing of the heart rate through a reduction in the slope of the depolarization phase of the action potential .
Dosage Effects in Animal Models
In animal models, Ivabradine has demonstrated cardioprotective effects against myocardial infarction, mediated by a reduction in the levels of pro-inflammatory cytokines, enhanced autophagy, and inhibition of the PI3K/AKT/mTOR/p70S6K pathway
Metabolic Pathways
This compound is extensively metabolized by oxidation in the gut and liver by the cytochrome P450 3A4 enzyme . Its active metabolite, the N-desmethylated derivative, is also metabolized by CYP 3A4 .
Subcellular Localization
This compound, like Ivabradine, is likely to localize in the SAN cells where it exerts its effects
Méthodes De Préparation
La synthèse de l'Ivabradine (D3 Chlorhydrate) implique plusieurs étapes, notamment la préparation d'intermédiaires et du produit final. La voie de synthèse comprend généralement :
Étape 1 : Préparation de l'intermédiaire clé, la 3-(3-{[((7S)-3,4-diméthoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)méthyl]méthylamino}propyl)-7,8-diméthoxy-2,3,4,5-tétrahydro-1H-3-benzazépine-2-one.
Étape 2 : Conversion de l'intermédiaire en Ivabradine par une série de réactions chimiques, y compris la méthylation et la cyclisation.
Les méthodes de production industrielle impliquent souvent l'optimisation de ces étapes pour garantir un rendement et une pureté élevés. Des techniques telles que la cristallisation et la chromatographie sont utilisées pour purifier le produit final .
Analyse Des Réactions Chimiques
L'Ivabradine (D3 Chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en milieu acide.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le méthanol, l'éthanol et le dichlorométhane, ainsi que des catalyseurs comme le palladium sur carbone. Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'Ivabradine avec des groupes fonctionnels modifiés .
4. Applications de la recherche scientifique
L'Ivabradine (D3 Chlorhydrate) a une large gamme d'applications de recherche scientifique :
Médecine : L'Ivabradine (D3 Chlorhydrate) est largement étudiée pour son potentiel thérapeutique dans le traitement de l'angine de poitrine stable chronique et de l'insuffisance cardiaque.
5. Mécanisme d'action
Cette inhibition perturbe le flux de courant ionique I_f, prolonge la dépolarisation diastolique, ralentit la fréquence de décharge dans le nœud sinusal et réduit finalement la fréquence cardiaque . Les cibles moléculaires impliquées comprennent les canaux HCN, qui jouent un rôle crucial dans la régulation de la fréquence cardiaque .
Comparaison Avec Des Composés Similaires
L'Ivabradine (D3 Chlorhydrate) est unique par rapport aux autres agents diminuant la fréquence cardiaque en raison de son inhibition sélective du courant I_f sans affecter d'autres canaux ioniques ou récepteurs. Des composés similaires comprennent :
Bêta-bloquants (par exemple, l'aténolol, le métoprolol) : Ces médicaments réduisent la fréquence cardiaque en bloquant les récepteurs bêta-adrénergiques mais peuvent avoir des effets inotropes négatifs.
Blocants des canaux calciques (par exemple, l'amlodipine, le vérapamil) : Ces agents abaissent la fréquence cardiaque en inhibant l'entrée de calcium dans les cellules cardiaques mais peuvent provoquer une vasodilatation et une hypotension.
Autres bloqueurs des canaux HCN (par exemple, la zatébradine) : Ces composés inhibent également le courant I_f mais peuvent avoir des profils pharmacocinétiques et des profils d'effets secondaires différents de ceux de l'Ivabradine.
L'Ivabradine (D3 Chlorhydrate) se distingue par son action spécifique sur le courant I_f, ce qui en fait une option précieuse pour les patients qui ne tolèrent pas d'autres médicaments diminuant la fréquence cardiaque .
Propriétés
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKNZUABFFNQS-AFMQDYKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675983 | |
| Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217809-61-4 | |
| Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


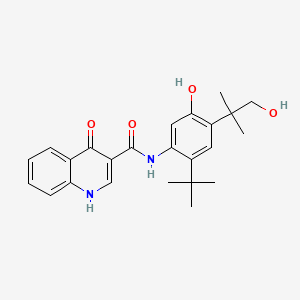
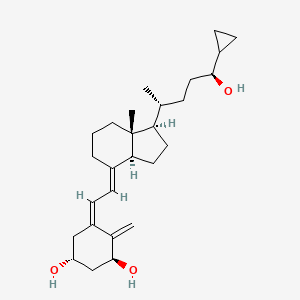
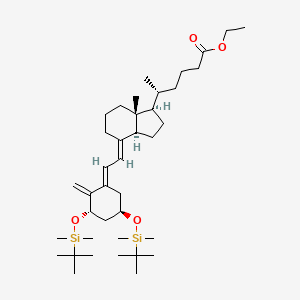


![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)
